![molecular formula C21H23N3OS B5884712 N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide, also known as ETQ, is a synthetic compound that has gained attention due to its potential biological and pharmacological properties. In
作用机制
The mechanism of action of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines.
实验室实验的优点和局限性
One advantage of using N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in various assays. However, one limitation of using N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide is its potential toxicity and side effects. It is important to use appropriate safety measures when handling N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide in lab experiments.
未来方向
There are several future directions for the study of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide. One direction is the development of new derivatives of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide with improved pharmacological properties. Another direction is the study of the mechanism of action of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide in more detail. Additionally, the potential use of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide in combination with other drugs for the treatment of cancer and inflammatory diseases should be explored. Finally, the development of new methods for the synthesis of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide should be investigated to improve its accessibility and availability for research purposes.
Conclusion:
In conclusion, N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide, or N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide, is a synthetic compound that has potential applications in the field of medicinal chemistry and drug design. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. The future directions for the study of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide include the development of new derivatives, the study of the mechanism of action, and the potential use in combination with other drugs.
合成方法
The synthesis of N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide involves the reaction of 2-isobutyl-4-quinolinecarboxylic acid hydrazide with 5-ethyl-2-thiophene-carboxaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学研究应用
N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has been found to have potential applications in the field of medicinal chemistry and drug design. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide has been found to have anti-microbial properties and has been studied for its potential use in the development of new antibiotics.
属性
IUPAC Name |
N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-2-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-4-16-9-10-17(26-16)13-22-24-21(25)19-12-15(11-14(2)3)23-20-8-6-5-7-18(19)20/h5-10,12-14H,4,11H2,1-3H3,(H,24,25)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOQCPSYYWDSG-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-2-(2-methylpropyl)quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

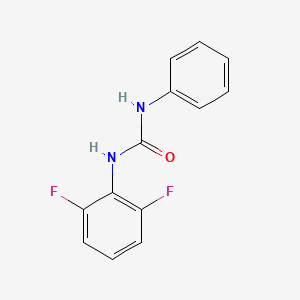
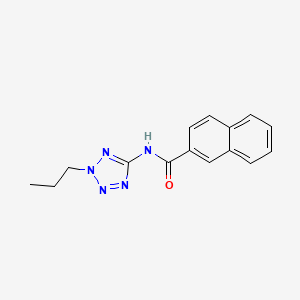
![N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)
![2-(4-ethoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5884643.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B5884674.png)
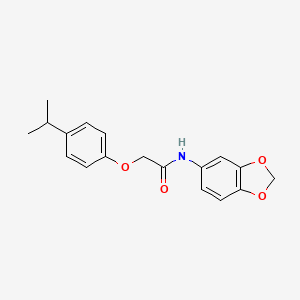
![3,4-dimethoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5884688.png)
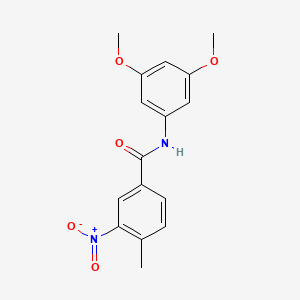
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5884692.png)
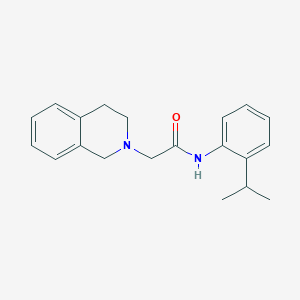

![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)